(R)-(+)-Blebbistatin O-Benzoate is a derivative of blebbistatin, a small organic molecule primarily recognized for its role as an inhibitor of non-muscle myosin II ATPase. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of atopic dermatitis and other inflammatory conditions. The compound is characterized by its specific molecular structure and functional properties that enable it to modulate biological processes effectively.
Blebbistatin was first identified in 2003 as a potent inhibitor of non-muscle myosin II ATPase during studies aimed at understanding cytokinesis in cell biology . The O-benzoate derivative was synthesized to enhance the compound's efficacy and stability, expanding its potential applications in biomedical research and therapeutic contexts.
(R)-(+)-Blebbistatin O-Benzoate falls under the classification of myosin inhibitors, specifically targeting the non-muscle isoforms of myosin II. It is categorized as a benzoate ester derivative, which modifies the original blebbistatin structure to improve its pharmacological properties.
The synthesis of (R)-(+)-Blebbistatin O-Benzoate involves several steps, starting from blebbistatin itself. A common synthetic route includes the following key steps:
(R)-(+)-Blebbistatin O-Benzoate retains the core structure of blebbistatin while incorporating a benzoate group. The molecular formula can be represented as .
The primary chemical reaction involving (R)-(+)-Blebbistatin O-Benzoate is its interaction with non-muscle myosin II ATPase. This interaction results in the inhibition of ATP hydrolysis, which is crucial for muscle contraction and various cellular processes.
The inhibition mechanism can be quantitatively assessed using IC50 measurements, which indicate the concentration required to achieve 50% inhibition of enzymatic activity. Studies have shown that (R)-(+)-Blebbistatin O-Benzoate exhibits an IC50 in the low micromolar range, demonstrating its potency as an inhibitor .
The mechanism by which (R)-(+)-Blebbistatin O-Benzoate exerts its effects involves binding to the myosin motor domain, preventing conformational changes necessary for ATP hydrolysis and subsequent muscle contraction. This action leads to reduced cellular motility and can modulate inflammatory responses.
Experimental studies indicate that treatment with (R)-(+)-Blebbistatin O-Benzoate leads to significant reductions in cell migration and cytokine production in various cell types involved in inflammatory processes .
(R)-(+)-Blebbistatin O-Benzoate has several scientific uses:
The discovery pathway leading to (R)-(+)-Blebbistatin O-Benzoate originates with the identification of (±)-blebbistatin in 2003 as a potent and selective inhibitor of NMII ATPase [7]. Initial characterization revealed its ability to trap myosin II in a post-hydrolytic ADP-Pi state, preventing phosphate release and stabilizing a low-actin-affinity conformation [2] [4]. Despite its biochemical utility, the racemic mixture suffered from significant limitations: intense blue-light sensitivity leading to photodegradation and cytotoxic byproduct formation, aqueous insolubility requiring high DMSO concentrations, and confounding fluorescence that interfered with optical assays [3] [7]. These shortcomings catalyzed concerted derivatization efforts focused on three objectives: improving photostability, eliminating fluorescence interference, and enhancing water solubility.
Systematic structure-activity relationship (SAR) studies identified the benzoate esterification strategy as particularly promising. Esterification of the hydroxyl group at the 3a-position significantly modified the compound's physicochemical behavior without abolishing target engagement. The resulting (S)-(-)-blebbistatin O-benzoate demonstrated retained myosin inhibition while exhibiting improved cellular uptake and stability profiles compared to the parent molecule [1]. This success prompted synthesis of its enantiomeric counterpart, (R)-(+)-Blebbistatin O-Benzoate, to serve as a critical negative control for distinguishing stereospecific effects from non-specific pharmacological actions [6] [10]. Parallel development of other advanced derivatives—notably para-nitroblebbistatin (photostable, non-fluorescent) and para-aminoblebbistatin (water-soluble)—established a comprehensive chemical toolbox for myosin research [3] [7].
Table 2: Evolution of Blebbistatin-Based Myosin Inhibitors
Generation | Representative Compound | Innovation | Persistent Limitations |
---|---|---|---|
First | (±)-Blebbistatin | Selective NMII inhibition | Phototoxicity; Fluorescence; Poor solubility; Racemic mixture |
Second | (S)-(-)-Blebbistatin | Enantiomeric purification | Retains phototoxicity and solubility issues |
Third | (S)-(-)-Blebbistatin O-Benzoate | Enhanced permeability and stability | Limited characterization of R-enantiomer |
Advanced | (R)-(+)-Blebbistatin O-Benzoate | Negative control for stereospecificity | Low biological activity (by design) |
para-Aminoblebbistatin | Water solubility (~400 μM) | Slightly reduced potency | |
para-Nitroblebbistatin | Photostability; Non-fluorescent | Synthetic complexity |
(R)-(+)-Blebbistatin O-Benzoate and its biologically active counterparts exert their principal effects through allosteric inhibition of non-muscle myosin II (NMII) ATPase activity. NMII exists as three isoforms (IIA, IIB, IIC) that assemble into bipolar filaments, serving as molecular motors that power actin cytoskeleton remodeling. These motors govern fundamental cellular processes including cytokinesis, adhesion complex maturation, migratory persistence, and intracellular trafficking [5] [7]. Mechanistically, (S)-enantiomers of blebbistatin derivatives stabilize myosin in a state where ADP and inorganic phosphate remain tightly bound at the active site, dramatically slowing phosphate release—the rate-limiting step preceding force generation [2] [4]. This blockade prevents the transition to strongly actin-bound, force-producing states, effectively uncoupling actin-myosin cross-bridge cycling.
The cellular consequences of precise NMII inhibition were illuminated through comparative studies using active inhibitors versus the inactive (R)-(+)-Blebbistatin O-Benzoate control. When applied to keratinocyte models, the active (S)-(-)-blebbistatin O-benzoate significantly upregulated expression of epidermal barrier proteins including filaggrin, loricrin, involucrin, and ceramide biosynthesis enzymes [1] [8]. Crucially, this effect was absent with the R-enantiomer, confirming the stereospecific nature of barrier enhancement. Similarly, in dermatitis models, the S-enantiomer suppressed mite antigen-induced expression of alarmin cytokines (TSLP, IL-33, IL-1α) released by epithelial cells, while the R-enantiomer showed negligible activity [1] [8]. This positions NMII inhibition as a promising dual-axis therapeutic strategy: simultaneously fortifying epidermal barrier integrity while dampening epithelial-initiated type 2 inflammation.
Beyond epithelial biology, the research utility of (R)-(+)-Blebbistatin O-Benzoate shines in dissecting cytoskeletal dynamics. NMII inhibition produces fundamentally different phenotypes compared to upstream Rho kinase (ROCK) suppression. While ROCK inhibitors like Y-27632 accelerate NMII diffusion by promoting formation of compact, inactive 10S conformations, direct myosin inhibitors like blebbistatin derivatives trap NMII in actin-detached states without inducing 10S folding [5]. This distinction was demonstrated by fluorescence recovery after photobleaching (FRAP) assays: Y-27632 uniformly accelerated NMII mobility across stress fibers, whereas blebbistatin derivatives exhibited fiber-type-specific effects—slightly accelerating diffusion in peripheral fibers at low concentrations but markedly slowing it at higher concentrations, while leaving central fiber dynamics largely unchanged [5]. The inert R-enantiomer provided essential verification that these effects required specific engagement of the myosin active site.
Table 3: Research Applications of (R)-(+)-Blebbistatin O-Benzoate and Active Derivatives
Biological System | Key Findings with Active Inhibitors | Utility of (R)-(+)-Control | Citation |
---|---|---|---|
Atopic Dermatitis Models | Enhanced filaggrin expression; Reduced IL-33/TSLP; Improved barrier function | Confirmed enantiomer-specific effects | [1] |
Keratinocyte Cultures | Upregulated loricrin, involucrin, ceramide pathway genes | Ruled out non-specific induction | [8] |
Cytoskeletal Dynamics | Fiber-specific diffusion changes (peripheral > central) | Differentiated from ROCK inhibitor mechanisms | [5] |
Molecular Tattooing | Subcellular photo-crosslinking enables localized inhibition | Validated spatial specificity of covalent inhibition | [5] |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: